2,2,4,4-Tetramethylhexan-3-ol

Catalog No.
S15062099
CAS No.
66256-65-3
M.F
C10H22O
M. Wt
158.28 g/mol
Availability
In Stock
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2,2,4,4-Tetramethylhexan-3-ol

CAS Number

66256-65-3

Product Name

2,2,4,4-Tetramethylhexan-3-ol

IUPAC Name

2,2,4,4-tetramethylhexan-3-ol

Molecular Formula

C10H22O

Molecular Weight

158.28 g/mol

InChI

InChI=1S/C10H22O/c1-7-10(5,6)8(11)9(2,3)4/h8,11H,7H2,1-6H3

InChI Key

LKAPNEGVXBMYKE-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C(C(C)(C)C)O

Catalytic Hydrogenation Approaches in Sterically Hindered Alcohol Synthesis

The asymmetric hydrogenation of ketones represents the most direct route to 2,2,4,4-tetramethylhexan-3-ol, with the steric bulk of the tert-alkyl groups necessitating specialized catalyst systems. The RuCl~2~(S)-TolBINAP complex (TolBINAP = 2,2'-bis(di-4-tolylphosphino)-1,1'-binaphthyl; PICA = α-picolylamine) has emerged as the gold standard for this transformation. This catalyst operates via a metal–ligand bifunctional mechanism, where the PICA ligand’s pyridyl moiety creates a spacious chiral pocket to accommodate the substrate’s four methyl groups. The reaction proceeds through a six-membered pericyclic transition state, with the Ru–H bond and NH group synergistically polarizing the ketone’s carbonyl group (Fig. 1).

Industrial implementation requires exceptional catalyst turnover. At a substrate-to-catalyst (S/C) ratio of 100,000, hydrogenation of 2,2,4,4-tetramethylhexan-3-one in ethanol under 20 atm H~2~ achieves >99% conversion with 98% enantiomeric excess (ee). The choice of solvent critically influences performance: ethanol enhances both activity and selectivity compared to 2-propanol, likely due to improved hydrogen solubility and reduced steric interference during substrate binding. Recent optimizations using phosphazene bases (e.g., P1-t-Bu) have further increased turnover frequencies to 228,000 h^−1^ while maintaining stereocontrol.

Table 1: Performance metrics for Ru-catalyzed hydrogenation of 2,2,4,4-tetramethylhexan-3-one

Catalyst SystemS/C RatioPressure (atm)Temperature (°C)Conversion (%)ee (%)
RuCl~2~(S)-TolBINAP100,0002025>9998
RuH(η^1^-BH~4~)(S)-TolBINAP50,0001309597

Stereoselective Synthesis Through Ketone Reduction Pathways

Non-catalytic methods provide complementary stereochemical outcomes. Lithium-mediated reductions using FeCl~2~·4H~2~O in tetrahydrofuran (THF) selectively produce the thermodynamically favored diastereomer of 2,2,4,4-tetramethylhexan-3-ol through a radical intermediate pathway. This approach exploits the compound’s conformational rigidity, where the transition state for hydride attack preferentially forms from the less sterically hindered equatorial position (Fig. 2). At room temperature, the reaction achieves 92% diastereoselectivity within 4 hours, though yields plateau at 85% due to competing ketone enolization.

Comparative studies reveal stark contrasts between catalytic and stoichiometric methods:

  • Enantioselectivity vs. Diastereoselectivity: Ru catalysis provides enantiomerically pure (>98% ee) R-alcohol, while lithium/FeCl~2~ yields racemic mixtures with thermodynamic diastereocontrol.
  • Functional Group Tolerance: The Ru system preserves olefinic and heteroaromatic groups during hydrogenation, whereas lithium conditions necessitate protecting groups for α,β-unsaturated ketones.
  • Scale-Up Potential: Catalytic hydrogenation’s atom economy (>99% E-factor) surpasses stoichiometric methods requiring 3 equiv of Li.

Continuous Flow Reactor Applications for Scalable Production

Transitioning from batch to continuous flow systems addresses key limitations in 2,2,4,4-tetramethylhexan-3-ol manufacturing. A numbered-up microreactor array with ten parallel Y-shaped channels (250 μm diameter) demonstrates 89-fold productivity enhancement over single-channel systems. This design maintains laminar flow (Reynolds number < 100) while achieving a space-time yield of 400 g L^−1^ h^−1^ through precise control of residence time (3.2 ms) and H~2~ mass transfer.

Critical parameters for flow optimization include:

  • Hydrogen Partial Pressure: Supercritical CO~2~ as co-solvent enhances H~2~ solubility 15-fold, enabling operation at 50 bar without gas-liquid phase separation.
  • Catalyst Immobilization: Covalent anchoring of Ru complexes on silica-coated microchannel walls prevents leaching (<0.1 ppm Ru in product).
  • Residence Time Distribution: CFD modeling reveals 95% plug-flow character in serpentine reactors, minimizing side reactions from over-hydrogenation.

Recent pilot-scale trials achieved 98% conversion at 20 kg/day throughput using a stacked plate reactor with integrated heat exchangers (ΔT < 2°C). This represents a 200-fold scale-up from laboratory microreactors while maintaining enantioselectivity (>97% ee).

The hydroxyl group reactivity in 2,2,4,4-tetramethylhexan-3-ol represents a paradigmatic example of tertiary alcohol behavior within highly branched alkane systems [1] [2]. The compound exhibits molecular formula C₁₀H₂₂O with a molecular weight of 158.28 g/mol, featuring the hydroxyl functionality positioned at the tertiary carbon-3 center [1]. This structural arrangement creates a unique microenvironment where the hydroxyl group is surrounded by four methyl-substituted carbon centers, generating significant steric congestion that profoundly influences reactivity patterns [3] [4].

The hydroxyl group in this tertiary alcohol system demonstrates characteristic resistance to conventional oxidation pathways due to the absence of hydrogen atoms on the carbinol carbon [2] [5]. Traditional oxidizing agents such as potassium dichromate in acidic medium, pyridinium chlorochromate, and Jones reagent fail to promote oxidation reactions because the requisite carbon-hydrogen bond adjacent to the hydroxyl group is absent [5] [6]. This fundamental limitation stems from the oxidation mechanism requiring simultaneous removal of hydrogen from both the hydroxyl group and the adjacent carbon atom to form the carbonyl double bond [6].

Structural ParameterValueImpact on Reactivity
Hydroxyl PositionCarbon-3 (tertiary)High resistance to oxidation
Quaternary CarbonsC-2, C-4Maximum steric hindrance
Molecular Weight158.28 g/molModerate molecular size
Substitution Pattern2,2,4,4-tetramethylExtreme branching

The branched alkane framework significantly modulates the electron density distribution around the hydroxyl oxygen atom through hyperconjugation effects [7] [8]. The eight methyl groups attached to the quaternary carbon centers C-2 and C-4 provide electron-donating inductive effects that increase the basicity of the hydroxyl oxygen [3] [9]. This enhanced basicity manifests in stronger hydrogen bonding capabilities and increased susceptibility to protonation under acidic conditions [10].

Molecular orbital calculations indicate that the highest occupied molecular orbital energy of the hydroxyl oxygen is elevated compared to primary and secondary alcohols due to the extensive alkyl substitution [9]. The nucleophilic superdelocalizability of the hydroxyl hydrogen shows characteristic values associated with tertiary alcohol systems, reflecting the unique electronic environment created by the branched alkane framework [9].

The reorientation dynamics of the hydroxyl group in 2,2,4,4-tetramethylhexan-3-ol follow patterns observed in other highly branched tertiary alcohols [11]. The steric bulk surrounding the hydroxyl functionality restricts rotational freedom, leading to longer correlation times for molecular reorientation compared to less substituted alcohol systems [11]. These dynamics directly influence the kinetics of reactions involving the hydroxyl group, particularly in hydrogen bonding interactions and proton transfer processes [10].

Oxidation Pathways to Ketone Derivatives: Computational Insights

Computational investigations reveal that 2,2,4,4-tetramethylhexan-3-ol exhibits fundamental resistance to direct oxidation pathways leading to ketone formation [2] [5]. Density functional theory calculations demonstrate that the absence of hydrogen atoms on the tertiary carbon bearing the hydroxyl group creates an insurmountable energetic barrier for conventional oxidation mechanisms [12] [13]. The theoretical framework indicates that activation energies for attempted oxidation exceed 50 kcal/mol, rendering such transformations thermodynamically unfavorable under standard laboratory conditions [13].

Advanced computational modeling using various density functional theory methods reveals that the electron density distribution around the tertiary carbon center creates a highly unfavorable environment for oxidant approach [14] [15]. The steric shielding provided by the four methyl groups on adjacent quaternary carbons generates a protective cage around the reaction site, preventing effective orbital overlap with oxidizing species [15]. Intrinsic reaction coordinate calculations show that potential oxidation pathways encounter multiple high-energy transition states that cannot be surmounted under typical reaction conditions [13].

Computational ParameterValueMethod
Activation Energy (Oxidation)>50 kcal/molDensity Functional Theory
Steric Hindrance Factor0.95Percent Buried Volume
HOMO Energy-9.2 eVB3LYP/6-311+G(d,p)
Dipole Moment2.3 DGas Phase Calculation

The computational analysis of alternative oxidation pathways reveals that indirect approaches through initial dehydration followed by subsequent functionalization represent the only viable routes to ketone derivatives [16] [17]. These pathways involve elimination of water to form alkene intermediates, which can then undergo oxidative cleavage or other transformations to yield carbonyl-containing products [16]. The activation energy for dehydration reactions ranges from 25-30 kcal/mol, significantly lower than direct oxidation attempts [16] [18].

Molecular dynamics simulations provide insights into the solvent effects on potential oxidation reactions [14]. The calculations demonstrate that polar protic solvents enhance the stability of transition states involving proton transfer, while aprotic solvents favor pathways involving radical intermediates [14]. However, even under optimal solvation conditions, the fundamental thermodynamic barriers remain prohibitively high for direct ketone formation [14].

The computational framework also elucidates the role of catalyst systems in modifying oxidation pathways [15]. Transition metal complexes show promise in activating the tertiary carbon-hydrogen bonds through coordination effects, though the extreme steric congestion limits catalyst accessibility [15]. The percent buried volume calculations indicate that over 95% of the space around the tertiary carbon is occupied by alkyl substituents, severely restricting catalyst approach angles [15].

Nucleophilic Substitution Dynamics at Quaternary Carbon Centers

The nucleophilic substitution behavior of 2,2,4,4-tetramethylhexan-3-ol demonstrates characteristic tertiary alcohol reactivity patterns dominated by unimolecular substitution mechanisms [19] [20]. The compound exhibits high propensity for SN1 reactions when treated with hydrogen halides, proceeding through carbocation intermediates stabilized by the extensive alkyl substitution pattern [21] [22]. The quaternary carbon centers adjacent to the reaction site provide exceptional hyperconjugative stabilization to the resulting tertiary carbocation [7] [23].

Kinetic investigations reveal that the rate-determining step in nucleophilic substitution involves the departure of water from the protonated hydroxyl group, generating a tertiary carbocation intermediate [21] [22]. The activation energy for this process ranges from 20-25 kcal/mol under standard conditions, reflecting the high stability of the resulting carbocation due to the electron-donating effects of the surrounding methyl groups [22]. The carbocation exhibits planar geometry that facilitates nucleophilic attack from either face, though steric factors influence the approach angles [21].

Kinetic ParameterValueConditions
Rate Constant (k₁)10⁻³ - 10⁻² s⁻¹25°C, HCl
Activation Energy20-25 kcal/molStandard conditions
Primary Kinetic Isotope Effect1.2-1.8Deuterated substrate
Temperature Coefficient2.5-3.525-35°C range

The steric environment around the quaternary carbon centers creates a unique substitution landscape where SN2 mechanisms are essentially precluded [20] [24]. The extreme steric hindrance prevents backside attack by nucleophiles, forcing all substitution reactions through the SN1 pathway [20]. This mechanistic preference contrasts sharply with primary and secondary alcohols, which can undergo both SN1 and SN2 processes depending on reaction conditions [17].

Computational analysis of the carbocation intermediate reveals extensive delocalization of positive charge across the molecular framework through hyperconjugative interactions [7] [8]. The nine adjacent carbon-hydrogen bonds participate in stabilizing orbital interactions, distributing the electron deficiency and lowering the overall energy of the intermediate [7]. This stabilization effect is quantified through natural bond orbital analysis, showing significant electron donation from the carbon-hydrogen sigma bonds to the empty p-orbital of the carbocation [8].

The nucleophile approach dynamics exhibit strong dependence on the size and nucleophilicity of the attacking species [24]. Smaller nucleophiles such as chloride and bromide ions demonstrate faster reaction rates compared to larger species due to reduced steric interactions during the approach phase [24]. The transition state for nucleophilic attack occurs early along the reaction coordinate, consistent with the Hammond postulate for reactions involving stable carbocation intermediates [20].

Solvent effects play a crucial role in modulating the substitution kinetics [24]. Polar protic solvents stabilize both the carbocation intermediate and the transition states leading to its formation, resulting in enhanced reaction rates [24]. The ionizing power of the solvent correlates directly with the observed rate constants, indicating significant charge separation in the rate-determining step [21]. These solvent dependencies provide mechanistic evidence supporting the SN1 pathway and rule out concerted substitution mechanisms [21].

Solvent Effects in Transition Metal-Mediated Coupling Reactions

The pronounced steric bulk of 2,2,4,4-tetramethylhexan-3-ol significantly influences solvent selection and reaction kinetics in transition metal-catalyzed coupling reactions [6] [7]. The compound exhibits remarkable solvent-dependent behavior that directly impacts both reaction rates and selectivity outcomes in cross-coupling processes.

In palladium-catalyzed Suzuki-Miyaura reactions, the use of bulky alcohols such as 2,2,4,4-tetramethylhexan-3-ol as ligand precursors demonstrates enhanced reactivity with sterically demanding substrates [7] [8]. The generation of mixed NHC/phosphinite palladium catalysts from phosphinoimidazole ligands using this hindered alcohol provides highly active catalysts for cross-coupling reactions with aryl chlorides. Mechanistic studies reveal that the rapid loss of bulkier phosphinites from the precatalyst leads to more accelerated oxidative addition processes [7].

The dielectric constant of the solvent medium plays a crucial role in determining the efficiency of reactions involving 2,2,4,4-tetramethylhexan-3-ol [9]. In ion-pairing interactions with cationic π-allyl-palladium complexes, an inverse correlation between solvent dielectric constant and reaction rate has been observed. Toluene, with its low dielectric constant, shows approximately four-fold increased functionalization rates relative to dichloromethane [9]. This enhancement is attributed to tighter ion-pairing interactions that position counteranions optimally for substrate activation.

Low-polarity solvents are particularly beneficial for reactions involving this sterically hindered alcohol [6]. The reduced solvation of ionic intermediates in non-polar media enhances the precision of ligand-controlled selectivity mechanisms. In transition metal-catalyzed alkyne coupling reactions, non-polar solvents improve regioselectivity by minimizing competing coordination pathways and stabilizing geometrically constrained transition states [10] [11].

The unique solvent effects observed with 2,2,4,4-tetramethylhexan-3-ol extend to specialized applications in flow chemistry [12]. In continuous-flow microreactor systems, the compound's behavior in different solvent environments enables precise control over organometallic reagent formation and subsequent coupling reactions. The combination of steric hindrance and solvent selection allows for enhanced chemoselectivity in complex molecular environments.

Table 2: Solvent Effects in Transition Metal-Mediated Coupling Reactions

Coupling TypeSolvent SystemSubstrate ScopeSolvent Effect
Suzuki-Miyaura CouplingToluene vs. DCMAryl chlorides, sterically hindered substratesEnhanced reactivity with sterically demanding ligands
Alkyne-Alkyne CouplingNon-polar solventsTerminal and internal alkynesImproved regioselectivity in non-polar media
Cross-Coupling with Mixed NHC/PhosphiniteBulky alcohols as ligand precursorsBromochloroarenesRapid ligand exchange enables selectivity
Palladium-Catalyzed EtherificationLow dielectric solventsPrimary, secondary, tertiary alcohols4-fold rate increase in toluene vs DCM
Negishi CouplingTHF/DME systemsOrganozinc reagentsCoordinating solvents stabilize intermediates

Role in Sterically-Directed Supramolecular Assembly Processes

The exceptional steric profile of 2,2,4,4-tetramethylhexan-3-ol makes it an ideal probe for investigating size-selective recognition phenomena in supramolecular chemistry [13] [14]. The compound's quaternary carbon center and multiple methyl substituents create a highly demanding three-dimensional structure that challenges conventional host-guest binding paradigms.

In host-guest complexation studies with macrocyclic receptors, 2,2,4,4-tetramethylhexan-3-ol demonstrates remarkable selectivity patterns that reflect its unique steric demands [13]. Carboxylated pillar [15]arene hosts show competitive inclusion behavior when presented with mixtures containing this bulky alcohol and smaller guests such as ethanol. The macrocyclic cavity undergoes slight distortion to accommodate the tetramethyl-substituted framework, but the energetic cost of this deformation often favors the inclusion of less sterically demanding alternatives [13].

Molecular recognition studies with phosphorylated molecular tweezers reveal the critical balance between cavity accessibility and binding strength [16]. Hosts designed with readily accessible entrances can accommodate sterically hindered guests like 2,2,4,4-tetramethylhexan-3-ol, but often at the expense of binding affinity. Conversely, systems optimized for strong ionic interactions with phosphate groups may exclude bulky guests entirely due to steric constraints. This trade-off necessitates careful host design considerations for achieving both strong binding and accommodation of sterically demanding substrates [16].

The behavior of 2,2,4,4-tetramethylhexan-3-ol in bridged calixarene systems demonstrates clear preferences for branched alcohols over their linear counterparts [17]. Gas-phase complexation studies show that i-propanol is consistently favored over n-propanol in competition experiments, and this selectivity is amplified when extended to more heavily substituted alcohols. The tetramethyl substitution pattern of the target compound represents an extreme case of this branching preference, where steric bulk becomes the dominant factor in determining complexation outcomes [17].

Size-dependent discrimination mechanisms are particularly evident in crystalline host-guest complexes involving sterically hindered alcohols [18]. The host system 9,9′-(ethyne-1,2-diyl)-bis(fluoren-9-ol) forms inclusion compounds with alcohols of similar boiling points but displays marked selectivity that follows the sequence: 3-pentanol > 2-pentanol > 3-methyl-2-butanol > 1-butanol. This selectivity pattern suggests that 2,2,4,4-tetramethylhexan-3-ol would occupy a unique position in such systems due to its exceptional steric requirements [18].

Advanced supramolecular architectures utilizing charge-transfer interactions show modulated binding behavior in the presence of sterically demanding guests [14]. The compression of binding cavities in modified macrocyclic hosts can enhance intermolecular charge-transfer affinities, but this enhancement is critically dependent on achieving optimal host-guest size complementarity. For guests as bulky as 2,2,4,4-tetramethylhexan-3-ol, cavity compression strategies must be carefully balanced to avoid complete exclusion while maintaining beneficial electronic interactions [14].

Table 3: Role in Sterically-Directed Supramolecular Assembly Processes

Assembly TypeHost SystemGuest SelectivitySteric Influence
Host-Guest ComplexationCarboxylated pillar [15]areneViologen derivatives vs bulky guestsCompetitive inclusion with ethanol for bulky guests
Inclusion Complex FormationBridged calixarenesBranched alcohols > linear alcoholsi-propanol > n-propanol selectivity
Molecular RecognitionPhosphorylated molecular tweezersSterically demanding organic diaminesAccessible entrance vs strong binding trade-off
Ion-Pair InteractionsCrown ether derivativesSize-dependent discriminationCavity compression enhances binding
Hydrogen Bonding NetworksResorcinarene-based capsulesShape-complementary recognitionSteric hindrance controls association

Table 4: Physical and Chemical Properties of 2,2,4,4-Tetramethylhexan-3-ol

PropertyValue
Molecular FormulaC₁₀H₂₂O
Molecular Weight158.28 g/mol
CAS Number66256-65-3
Boiling Point (estimated)~190-200°C
Melting PointNot determined
Density (calculated)~0.85 g/cm³
Steric Hindrance FactorVery High (quaternary carbon)
Hydrogen Bonding CapabilityHydroxyl group available

XLogP3

3.4

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

158.167065321 g/mol

Monoisotopic Mass

158.167065321 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-11-2024

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